Product packaging for (Pyrrolidin-3-yl)methanesulfonyl fluoride(Cat. No.:)

(Pyrrolidin-3-yl)methanesulfonyl fluoride

Cat. No.: B13252876
M. Wt: 167.20 g/mol
InChI Key: LQMPKSIEBSQAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pyrrolidin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H10FNO2S and a molecular weight of 167.20 g/mol . This reagent features a pyrrolidine ring, a common motif in medicinal chemistry, linked to a methanesulfonyl fluoride (MSF) functional group. The MSF moiety is known to be a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE) . AChE is critical for regulating the neurotransmitter acetylcholine in the nervous system. Inhibitors of this enzyme have been extensively studied for their potential to address cognitive deficits. Research on the parent compound, methanesulfonyl fluoride, has demonstrated highly selective inhibition of AChE in the brain in vivo, with a recovery rate significantly slower than in peripheral tissues . This unique pharmacological profile has prompted scientific investigation into its derivatives for applications in neuroscience, including as potential tools for studying cholinergic function and cognitive disorders . This compound is supplied for laboratory research purposes only. It is strictly for use by qualified professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO2S B13252876 (Pyrrolidin-3-yl)methanesulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO2S

Molecular Weight

167.20 g/mol

IUPAC Name

pyrrolidin-3-ylmethanesulfonyl fluoride

InChI

InChI=1S/C5H10FNO2S/c6-10(8,9)4-5-1-2-7-3-5/h5,7H,1-4H2

InChI Key

LQMPKSIEBSQAHM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for Pyrrolidin 3 Yl Methanesulfonyl Fluoride

Retrosynthetic Analysis of (Pyrrolidin-3-yl)methanesulfonyl fluoride (B91410)

A logical retrosynthetic analysis of (Pyrrolidin-3-yl)methanesulfonyl fluoride suggests disconnecting the molecule at the C-S bond, which links the pyrrolidine (B122466) ring to the sulfonyl fluoride moiety. This primary disconnection leads to two key synthons: a pyrrolidin-3-ylmethyl synthon and a fluorosulfonyl synthon.

This retrosynthetic approach allows for the separate synthesis of the pyrrolidine-containing fragment and the methanesulfonyl fluoride group, which can then be combined in a convergent manner. The pyrrolidine synthon could be derived from commercially available or readily synthesized precursors, such as protected 3-(halomethyl)pyrrolidines or pyrrolidin-3-ylmethanol (B1340050) derivatives. The fluorosulfonyl synthon can be generated from a suitable sulfur-based reagent. This strategy offers flexibility in the synthesis of analogs and allows for the optimization of the individual synthetic steps.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound relies on the effective preparation and functionalization of its constituent precursors. This involves the construction of the pyrrolidine ring with the desired substitution pattern and the introduction of the reactive methanesulfonyl fluoride group.

Pyrrolidine Ring Construction and Derivatization

The pyrrolidine ring is a common heterocyclic motif found in many natural products and pharmaceutical agents. nih.gov Its synthesis and derivatization have been extensively studied, offering a variety of methods to obtain the required 3-substituted pyrrolidine precursor.

Stereoselective methods for synthesizing pyrrolidine derivatives can be broadly classified into two main approaches: the functionalization of a pre-existing chiral pyrrolidine core and the cyclization of acyclic precursors. nih.gov Proline and 4-hydroxyproline (B1632879) are common starting materials for the former approach, providing a chiral pool from which various functionalized pyrrolidines can be derived. nih.gov For instance, the synthesis of a protected trans-4-hydroxy-L-proline can be a starting point for further chemical manipulations. nih.gov

Alternatively, the construction of the pyrrolidine ring from acyclic precursors offers another versatile route. Methods such as cycloaddition reactions can be employed to generate the heterocyclic core with a high degree of stereocontrol. researchgate.net

Introduction of the Methanesulfonyl Fluoride Moiety

The methanesulfonyl fluoride group is a key functional moiety that can be introduced through various synthetic strategies. One common approach involves the conversion of more readily available sulfonyl derivatives, such as sulfonyl chlorides, into the corresponding fluorides. This can be achieved through halogen exchange reactions.

Another strategy is the direct formation of the sulfonyl fluoride from a suitable precursor. For example, sulfonic acids can be converted to sulfonyl fluorides using deoxyfluorination reagents. nih.gov This approach avoids the need for the often less stable sulfonyl chloride intermediates. nih.gov Furthermore, sulfonyl fluorides can be synthesized from sulfonamides, thiols, disulfides, and other sulfur-containing starting materials. nih.gov

Direct Synthesis Approaches for this compound

Sulfonyl Halide Formation Precursors

The formation of the sulfonyl halide, which is a key intermediate in many synthetic routes, can be achieved from various precursors. Sulfonic acids are a common starting material, which can be converted to sulfonyl chlorides using reagents like thionyl chloride or oxalyl chloride. wikipedia.org These sulfonyl chlorides can then be subjected to a halogen exchange reaction to yield the desired sulfonyl fluoride.

Primary sulfonamides can also serve as precursors for sulfonyl chlorides. nih.gov Activation of the sulfonamide with a suitable reagent, such as a pyrylium (B1242799) salt, can facilitate the conversion to the corresponding sulfonyl chloride. nih.gov This method is particularly useful for late-stage functionalization of complex molecules. nih.gov

The following table summarizes some common precursors for sulfonyl halide formation:

PrecursorReagent for Sulfonyl Chloride Formation
Sulfonic AcidThionyl chloride, Oxalyl chloride
SulfonamidePyrylium salt/MgCl2
AreneChlorosulfuric acid

Fluorination Reagents and Reaction Conditions

A variety of fluorinating reagents are available for the conversion of sulfonyl chlorides or other precursors to sulfonyl fluorides. These reagents can be broadly classified as nucleophilic or electrophilic fluorinating agents. tcichemicals.com

Nucleophilic fluorinating agents, such as potassium fluoride (KF) and cesium fluoride (CsF), are commonly used for halogen exchange reactions. tcichemicals.com The reactivity of these fluoride sources can be enhanced by the use of phase-transfer catalysts or by ensuring anhydrous conditions.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are also employed in the synthesis of sulfonyl fluorides. nih.govrsc.org These reagents are particularly useful for the direct fluorination of certain substrates.

Here is a table of common fluorination reagents:

ReagentTypeCommon Application
Potassium Fluoride (KF)NucleophilicHalogen exchange from sulfonyl chlorides
Cesium Fluoride (CsF)NucleophilicHalogen exchange from sulfonyl chlorides
N-Fluorobenzenesulfonimide (NFSI)ElectrophilicDirect fluorination, Fluorosulfonylation of aryl thianthrenium salts rsc.org
Diethylaminosulfur trifluoride (DAST)NucleophilicDeoxyfluorination of alcohols

Optimization of Synthetic Routes for Scalability and Efficiency

Development of Green Chemistry Principles in Synthesis

The application of green chemistry to the synthesis of complex molecules such as this compound involves a multifaceted approach, targeting key areas of the synthetic pathway to reduce its environmental impact.

Atom Economy and Waste Reduction: A primary goal is to design synthetic routes with high atom economy, ensuring that a maximal proportion of the atoms from the reactants are incorporated into the final product. This inherently minimizes the generation of waste. Traditional multi-step syntheses often involve the use of protecting groups, which adds steps and generates significant waste. Modern approaches that circumvent the need for protection and deprotection steps are therefore highly desirable.

Use of Safer Reagents and Solvents: A significant advancement in the green synthesis of sulfonyl fluorides, a key functional group in the target molecule, is the move away from hazardous fluorinating agents. Historically, the synthesis of sulfonyl fluorides often employed toxic and difficult-to-handle reagents. Recent research has focused on the use of safer and more manageable fluoride sources, such as potassium fluoride (KF), which is less corrosive and easier to handle than reagents like potassium bifluoride (KHF2).

The choice of solvent is another critical aspect. Many organic reactions are conducted in volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry promotes the use of safer, more environmentally friendly solvents. For the synthesis of pyrrolidine derivatives and other nitrogen-containing heterocycles, research has explored the use of greener solvents, including water, ionic liquids, and deep eutectic solvents. These solvents can not only reduce the environmental footprint of the synthesis but also in some cases improve reaction rates and selectivity.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, reducing the amount of waste generated. For the formation of the pyrrolidine ring, various catalytic methods, including biocatalysis, have been developed. Enzymes, as natural catalysts, can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity. The use of biocatalysts could offer a highly efficient and green route to chiral pyrrolidine intermediates.

Similarly, the synthesis of sulfonyl fluorides has benefited from catalytic approaches. For instance, palladium-catalyzed reactions have been developed for the efficient synthesis of aryl sulfonyl fluorides.

Energy Efficiency: Green synthetic methods aim to be more energy-efficient by conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

While a specific, fully developed "green" synthesis of this compound is not yet prominent in the literature, the principles and methodologies are well-established within the broader field of organic synthesis. Future research will likely focus on integrating these principles to develop a sustainable and efficient synthetic route to this and other complex molecules.

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Prevention of Waste Designing syntheses with high atom economy, avoiding protecting groups.Reduced waste generation, lower disposal costs.
Safer Chemicals Use of KF instead of KHF2; employing non-toxic solvents like water.Improved safety for researchers, reduced environmental pollution.
Catalysis Employing biocatalysts for pyrrolidine ring formation; metal catalysis for sulfonyl fluoride synthesis.Higher efficiency, greater selectivity, lower waste.
Energy Efficiency Reactions at ambient temperature and pressure; use of microwave irradiation.Reduced energy consumption and associated costs.
Renewable Feedstocks Exploring bio-based starting materials for the pyrrolidine core.Reduced reliance on fossil fuels, more sustainable process.

Chemical Reactivity and Transformations of Pyrrolidin 3 Yl Methanesulfonyl Fluoride

Reactivity Profile of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (–SO₂F) is a key functional group in the field of covalent chemistry, most notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov The high oxidation state of the sulfur atom renders it highly electrophilic, yet the sulfur-fluorine bond is remarkably stable under many conditions, including towards hydrolysis. nih.govenamine.net This combination of stability and latent reactivity is a defining characteristic. The S(VI)-F bond is resistant to oxidation, reduction, strong acids, and heat. nih.gov However, its reactivity can be "unleashed" under specific conditions, allowing for rapid and selective reactions with nucleophiles. nih.gov

Nucleophilic Displacement Reactions at Sulfur

The central sulfur atom in the sulfonyl fluoride group is susceptible to attack by a variety of nucleophiles. nih.gov This reactivity is the basis for the formation of stable covalent bonds with biological macromolecules and for the synthesis of diverse small molecules. enamine.net The reactivity of sulfonyl fluorides can be modulated by the nature of the substituent attached to the sulfonyl group. Aliphatic sulfonyl fluorides, such as (pyrrolidin-3-yl)methanesulfonyl fluoride, are generally considered to have moderate reactivity, making them suitable for applications where high stability is required until a specific reaction is triggered. enamine.net

These displacement reactions are often catalyzed by bases or Lewis acids. nih.govacs.org Catalysts like tertiary amines (e.g., triethylamine), amidines (e.g., DBU), or phosphazenes can facilitate the reaction by activating the sulfonyl fluoride or the incoming nucleophile. nih.gov

Formation of Sulfonamides and Sulfonates

Two of the most common transformations of sulfonyl fluorides are their reactions with amines and alcohols (or phenols) to form sulfonamides and sulfonates, respectively.

Sulfonamides: Primary and secondary amines readily react with sulfonyl fluorides to yield highly stable sulfonamides. This reaction is a cornerstone of SuFEx chemistry and is widely used in drug discovery and bioconjugation. acs.org The reaction of this compound with an amine would result in the formation of a new sulfonamide derivative, linking the pyrrolidinemethyl scaffold to another molecule.

Sulfonates: Alcohols and phenols, particularly when deprotonated to their corresponding alkoxides or phenoxides, are effective nucleophiles for attacking the sulfonyl fluoride group to form sulfonate esters. acs.org Classical SuFEx often involves the reaction between a sulfonyl fluoride and a silyl-protected phenol (B47542). nih.govrsc.org The reaction with aliphatic alcohols can be more challenging but is achievable under specific catalytic conditions. nih.gov

The table below summarizes the general reactions of sulfonyl fluorides with common nucleophiles.

Nucleophile (Nu-H)ProductLinkage FormedTypical Conditions
Primary/Secondary Amine (R₂NH)Sulfonamide (RSO₂NR₂)S-NBase catalysis (e.g., TEA, DBU)
Alcohol/Phenol (ROH)Sulfonate (RSO₂OR)S-OBase catalysis, often with silyl (B83357) ether protection
Thiol (RSH)Thiosulfonate (RSO₂SR)S-SBase catalysis
Water (H₂O)Sulfonic Acid (RSO₃H)S-OGenerally very slow, requires harsh conditions or specific catalysts

Applications in Click Chemistry and Bioconjugation (Chemical Mechanism Focus)

The unique reactivity profile of sulfonyl fluorides makes them ideal reagents for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The SuFEx reaction is now considered a second-generation click reaction, alongside the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Chemical Mechanism of SuFEx: The mechanism of the SuFEx reaction is centered on the activation of the otherwise stable S(VI)-F bond toward nucleophilic attack. nih.gov The high partial positive charge on the sulfur atom makes it an attractive target for nucleophiles. nih.gov The process of converting the covalently bonded fluoride into a good leaving group is typically facilitated by a catalyst. nih.gov

For a reaction with a nucleophile like a phenol (ArOH), the mechanism can be described as follows:

Activation: A base or catalyst (e.g., a tertiary amine or bifluoride salt) interacts with the phenol to generate a more potent phenoxide nucleophile (ArO⁻). nih.gov Simultaneously, the catalyst can interact with the sulfonyl fluoride, polarizing the S-F bond and increasing the electrophilicity of the sulfur atom. nih.gov

Nucleophilic Attack: The activated phenoxide attacks the electrophilic sulfur center of the sulfonyl fluoride. This forms a pentacoordinate intermediate.

Fluoride Expulsion: The intermediate collapses, expelling the fluoride ion as a leaving group to form the stable sulfonate ester product. researchgate.net

In bioconjugation, sulfonyl fluorides are used as electrophilic "warheads" to form covalent bonds with nucleophilic amino acid residues on proteins, such as lysine (B10760008), tyrosine, serine, and histidine. enamine.netacs.org This stability allows sulfonyl fluoride-containing probes to travel through biological systems without premature reaction before reaching their intended target. sigmaaldrich.com

Chemical Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in this compound contains a secondary amine, which is a key site for a variety of chemical modifications. nih.gov The pyrrolidine scaffold itself is a prevalent structural motif in many natural products and pharmaceuticals. rsc.orgacs.org

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and basic, allowing for straightforward reactions with electrophiles.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. thieme-connect.comrsc.org Reductive amination, for example, involves the initial formation of an iminium ion intermediate with a carbonyl compound, which is then reduced in situ (e.g., with sodium borohydride) to yield the N-alkylated pyrrolidine. thieme-connect.com This reaction is a robust method for introducing a wide range of substituents onto the nitrogen atom.

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents such as acid chlorides, acid anhydrides, or activated esters to form stable amide derivatives. nih.govrsc.org These reactions are typically run in the presence of a base to neutralize the acid byproduct. N-acylation is a common strategy in drug discovery to modify the properties of a molecule. nih.gov

The table below provides examples of typical N-functionalization reactions for a pyrrolidine ring.

Reaction TypeReagentProduct Type
N-AlkylationAlkyl Halide (R-X)N-Alkyl Pyrrolidine
Reductive AminationAldehyde/Ketone (R₂C=O), Reducing AgentN-Alkyl Pyrrolidine
N-AcylationAcid Chloride (RCOCl)N-Acyl Pyrrolidine (Amide)
N-SulfonylationSulfonyl Chloride (RSO₂Cl)N-Sulfonyl Pyrrolidine (Sulfonamide)

Functionalization at Ring Carbons

While the nitrogen atom is the most common site for derivatization, the carbon atoms of the pyrrolidine ring can also be functionalized, although this often requires more specialized methods. organic-chemistry.org Functionalization typically occurs at the α-position (C2 or C5) to the nitrogen due to the influence of the nitrogen atom. rsc.org

Methods for α-functionalization often proceed through the formation of an enamine or an iminium ion intermediate. acs.org For N-substituted pyrrolidines, metalation at the α-position using a strong base followed by trapping with an electrophile is a known strategy. acs.org Other methods include transition-metal-catalyzed C-H activation, which allows for the direct introduction of new functional groups onto the pyrrolidine scaffold. rsc.orgrsc.org These advanced techniques provide access to a diverse range of substituted pyrrolidine derivatives that would be difficult to synthesize through other means. organic-chemistry.orgresearchgate.net

Ring-Opening and Rearrangement Reactions (Mechanistic Insight)

The pyrrolidine ring is a saturated five-membered heterocycle and is generally stable under many reaction conditions. wikipedia.orgnih.gov Ring-opening or rearrangement reactions of such unstrained cyclic amines are not spontaneous and typically require specific activation. researchgate.netelsevierpure.com

Mechanistically, cleavage of a C-N bond in a pyrrolidine ring can be initiated by oxidation at the α-position to the nitrogen, forming an intermediate hemiaminal which can then undergo ring-opening. researchgate.net Another pathway involves the formation of an iminium ion, which can be susceptible to nucleophilic attack, leading to ring cleavage. researchgate.net However, these reactions often necessitate harsh reagents or specific enzymatic catalysis, which might not be compatible with the sulfonyl fluoride group.

For this compound, it is plausible that under forcing conditions, such as strong oxidation, the pyrrolidine ring could undergo cleavage. However, without a pre-existing strain or an activating group, significant energy input would be required. Rearrangement reactions of the pyrrolidine skeleton itself are uncommon without the involvement of radical intermediates or specific catalytic systems designed for skeletal remodeling. researchgate.netosaka-u.ac.jp Given the stability of the sulfonyl fluoride group, it is likely to remain intact during such transformations of the pyrrolidine ring, unless reagents that can also react with the sulfonyl fluoride are employed.

Chemoselective and Regioselective Reactions of the Compound

The presence of two distinct reactive sites—the nucleophilic nitrogen of the pyrrolidine and the electrophilic sulfur of the sulfonyl fluoride—allows for a range of chemoselective and regioselective reactions.

The sulfonyl fluoride group is a robust electrophile that is generally stable to hydrolysis but reacts with strong nucleophiles. nih.govsigmaaldrich.com The secondary amine of the pyrrolidine ring is a good nucleophile and a base. wikipedia.org This difference in reactivity can be exploited to achieve selective transformations.

Under basic conditions or in the presence of electrophiles, the pyrrolidine nitrogen is the more reactive site. For example, it can be readily alkylated, acylated, or undergo other standard amine reactions. Conversely, in the presence of strong nucleophiles, the sulfonyl fluoride is the preferred site of attack. Sulfonyl fluorides are known to react with various nucleophilic amino acid residues, such as lysine and tyrosine, to form stable sulfonamide or sulfonate ester linkages. rsc.orgacs.org This type of reactivity is central to the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. researchgate.netnih.gov

The chemoselectivity can be controlled by the choice of reagents and reaction conditions. For instance, a soft nucleophile would likely react at the sulfonyl fluoride, while a hard electrophile would target the pyrrolidine nitrogen.

Table 1: Predicted Chemoselective Reactions of this compound

Reagent TypeReactive SiteProduct Type
Alkyl Halide (e.g., CH₃I)Pyrrolidine NitrogenN-Alkylpyrrolidinium salt
Acyl Chloride (e.g., CH₃COCl)Pyrrolidine NitrogenN-Acylpyrrolidine
Strong Nucleophile (e.g., Phenoxide)Sulfonyl FluorideSulfonate Ester
Amine (under SuFEx conditions)Sulfonyl FluorideSulfonamide

To achieve selective reactions at one functional group while the other is masked, orthogonal protecting group strategies are essential. Given the distinct nature of the pyrrolidine nitrogen and the sulfonyl fluoride, several strategies can be envisioned.

The pyrrolidine nitrogen can be protected with standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under a wide range of conditions but can be removed selectively. For instance, the Boc group is cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. These conditions are generally mild enough not to affect the sulfonyl fluoride moiety.

Conversely, the sulfonyl fluoride group is generally unreactive towards many reagents used for the protection and deprotection of amines. Its inherent stability serves as a form of "self-protection" under many synthetic transformations targeting the pyrrolidine ring. However, if a reaction requires a strong nucleophile that could react with the sulfonyl fluoride, protection of the pyrrolidine nitrogen would allow for subsequent modification of the sulfonyl group.

Table 2: Orthogonal Protecting Group Compatibility

Protecting Group (for Pyrrolidine-N)Deprotection ConditionCompatibility with Sulfonyl Fluoride
tert-Butoxycarbonyl (Boc)Acid (e.g., TFA)High
Benzyloxycarbonyl (Cbz)Hydrogenolysis (e.g., H₂, Pd/C)High
9-Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., Piperidine)Moderate to High (strong bases may react with SF)

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of both the pyrrolidine ring and molecules containing sulfonyl fluoride groups.

While sulfonyl chlorides are commonly used in desulfitative cross-coupling reactions, sulfonyl fluorides are generally more stable and less reactive under typical palladium-catalyzed conditions. enamine.netenamine.netepfl.ch This stability means that the this compound could potentially undergo cross-coupling reactions at other sites of the molecule without affecting the sulfonyl fluoride group.

However, recent advances in catalysis have shown that under specific conditions, sulfonyl fluorides can participate in cross-coupling reactions. For example, nickel-catalyzed cross-coupling reactions of fluorinated electrophiles have been developed. While these typically involve C-F bonds, the principles could potentially be extended to S-F bonds with appropriate catalyst design. The direct formation of a C-S bond via cross-coupling with the sulfonyl fluoride of this compound would likely require harsh conditions or a highly specialized catalytic system.

The nitrogen atom of the pyrrolidine ring can act as a directing group for the functionalization of C-H bonds within the ring. nih.gov This strategy typically involves the formation of a cyclometalated intermediate, which then undergoes further reaction. acs.orgacs.org

For this compound, the nitrogen atom could direct a transition metal catalyst (e.g., palladium) to activate adjacent C-H bonds, allowing for their conversion into new C-C, C-N, or C-O bonds. The regioselectivity of such reactions (i.e., at the C2 or C5 position) would depend on the specific catalyst, ligands, and reaction conditions employed. The methanesulfonyl fluoride group at the C3 position would likely influence the steric and electronic environment of the pyrrolidine ring, potentially affecting the regiochemical outcome of the directed functionalization. The sulfonyl fluoride itself is expected to be stable under many of these catalytic conditions. enamine.netenamine.net

Applications of Pyrrolidin 3 Yl Methanesulfonyl Fluoride As a Building Block in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Scaffolds

The inherent structure of (Pyrrolidin-3-yl)methanesulfonyl fluoride (B91410) makes it an exemplary starting point for the construction of diverse nitrogen-containing heterocyclic architectures. The pyrrolidine (B122466) nitrogen provides a reactive handle for elaboration, while the substituted carbon framework allows for precise stereochemical control.

The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, valued for its ability to explore pharmacophore space efficiently due to its sp³-hybridized, non-planar structure. nih.govresearchgate.net This non-planarity, a phenomenon known as "pseudorotation," provides an enhanced three-dimensional (3D) coverage compared to flat aromatic rings, which is a significant advantage in designing molecules that interact with complex biological targets. nih.govresearchgate.net

The (Pyrrolidin-3-yl)methanesulfonyl fluoride building block leverages these attributes. The secondary amine within the pyrrolidine ring is a nucleophilic center, readily undergoing reactions such as N-alkylation, N-acylation, and reductive amination. This allows for its seamless integration into larger, more complex nitrogen-containing scaffolds. Its similarity to the amino acid proline also makes it a valuable component for creating peptidomimetics and other biologically relevant molecules. nih.gov The presence of the methanesulfonyl fluoride group at the 3-position adds a functional handle that is stable through many synthetic transformations aimed at modifying the ring's nitrogen atom.

The significance of the pyrrolidine scaffold is highlighted by its presence in numerous therapeutic agents across various disease areas.

Drug NameTherapeutic Class
VildagliptinAntidiabetic
LinagliptinAntidiabetic
CaptoprilAntihypertensive
EnalaprilAntihypertensive
RolipramAnti-inflammatory
AtorvastatinAntihyperlipidemic
This table presents a selection of FDA-approved drugs containing a pyrrolidine ring to illustrate the scaffold's importance in medicinal chemistry. nih.gov

The pyrrolidine framework of this compound can serve as a foundational element for synthesizing more structurally complex fused and bridged polycyclic systems. nih.govacs.org Such scaffolds are of great interest as they introduce significant conformational rigidity and novel 3D topologies, which can lead to improved binding affinity and selectivity for biological targets.

Synthetic strategies to achieve these structures often involve multi-step sequences where the pyrrolidine ring is first functionalized and then subjected to an intramolecular cyclization. For example, the nitrogen atom of this compound can be appended with a side chain containing an appropriate functional group. A subsequent intramolecular reaction, such as a Mannich, Pictet-Spengler, or ring-closing metathesis reaction, could then forge a new ring fused or bridged to the original pyrrolidine core. nih.govthieme.de

While direct, documented examples of using this compound for this purpose are not prevalent, the principles are well-established with analogous pyrrolidine derivatives. osaka-u.ac.jp For instance, a side chain bearing an aldehyde or ketone could be installed on the nitrogen, which could then undergo an intramolecular condensation with a nucleophilic carbon on a tethered aromatic ring to construct a fused system. Similarly, the synthesis of bridged systems, like 2,4-methanopyrrolidines, has been shown to improve properties such as aqueous solubility and reduced lipophilicity. enamine.net

Utility in the Synthesis of Functionalized Alkyl Sulfonyl Fluorides

Alkyl sulfonyl fluorides are increasingly important functional groups in chemical biology and medicinal chemistry. researchgate.net They exhibit a unique balance of stability and reactivity, being largely inert to physiological conditions and aqueous media while capable of reacting selectively with specific nucleophilic amino acid residues in proteins. nih.gov

This compound is a valuable reagent for introducing the functionalized -CH2SO2F moiety into target molecules. The sulfonyl fluoride group is considerably more stable than the corresponding sulfonyl chloride, making it easier to handle and more compatible with a broader range of reaction conditions. nih.govmdpi.com

The primary application of this moiety is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction. mdpi.com In this context, the sulfonyl fluoride can react with phenols or amines under specific catalytic conditions to form highly stable sulfonate or sulfonamide linkages. By first coupling a molecule of interest to the pyrrolidine nitrogen of this compound, the entire building block can be used to install the reactive methanesulfonyl fluoride "warhead" for subsequent SuFEx ligation or for use as a covalent probe to target serine, threonine, or tyrosine residues in proteins.

Role in Fragment-Based Synthesis and Chemical Library Generation

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments"). nih.gov this compound is an ideal candidate for inclusion in a fragment library due to its desirable physicochemical properties, high fraction of sp³ carbons (Fsp³), and three-dimensional shape. nih.govwsu.edu

The true power of this compound as a building block lies in its capacity for systematic diversification to generate a library of related fragments or more elaborated compounds. The secondary amine of the pyrrolidine ring serves as a convenient and versatile point for modification. A wide array of chemical groups can be introduced at this position, allowing for the fine-tuning of steric, electronic, and physicochemical properties.

Common derivatization strategies include:

Reductive Amination: Reaction with a diverse set of aldehydes or ketones to install various alkyl and aryl-alkyl substituents.

Amide Coupling: Acylation with a library of carboxylic acids to produce a range of amides.

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. nih.gov

This systematic derivatization allows for the exploration of the chemical space around the core pyrrolidine scaffold, enabling the development of structure-activity relationships (SAR).

R-Group (at Pyrrolidine-N)Reaction TypeResulting Fragment Properties
Benzyl (B1604629)Reductive AminationIncreased lipophilicity, introduces aromatic ring for π-stacking.
AcetylAmide CouplingAdds hydrogen bond acceptor, increases polarity.
4-FluorophenylReductive AminationIntroduces a common medicinal chemistry motif, acts as a ¹⁹F NMR probe.
tert-Butoxycarbonyl (Boc)AcylationProtects the nitrogen; increases lipophilicity for synthetic intermediates.
This table illustrates how different R-groups, attached to the nitrogen of the this compound core, can modulate the properties of the resulting molecule for library generation.

To fully realize the potential of this compound for library generation, high-throughput experimentation (HTE) and parallel synthesis techniques are employed. acs.orgacs.org These methods allow for the rapid production and purification of hundreds or thousands of distinct compounds in a time-efficient manner.

A typical workflow for the high-throughput synthesis of a library based on this scaffold would involve dispensing the core building block into an array of reaction vessels, such as a 96-well plate. Subsequently, a diverse set of reaction partners (e.g., aldehydes for reductive amination or carboxylic acids for amide coupling) and reagents are added to each well by robotic liquid handlers. The reactions are run in parallel, and after completion, the products can be purified using automated parallel purification systems. This approach enables the rapid exploration of chemical space and accelerates the identification of hit compounds in drug discovery programs. acs.org The integration of flow chemistry methods can further enhance the efficiency and scalability of synthesizing key intermediates or final compounds. researchgate.net

Mechanistic and Theoretical Studies of Pyrrolidin 3 Yl Methanesulfonyl Fluoride Reactions

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools to predict and understand the behavior of molecules at an atomic level. For (Pyrrolidin-3-yl)methanesulfonyl fluoride (B91410), these methods can provide insights into its conformational preferences, potential reaction pathways, and intrinsic reactivity.

The conformational landscape of (Pyrrolidin-3-yl)methanesulfonyl fluoride is primarily dictated by the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the methanesulfonyl fluoride substituent. The pyrrolidine ring typically adopts non-planar envelope (E) or twisted (T) conformations to alleviate torsional strain. The position of the substituent further influences the conformational equilibrium.

Studies on substituted pyrrolidines, particularly those with fluorine-containing groups, have shown that stereoelectronic effects, such as the gauche effect, can significantly influence the ring's conformation. nih.govbeilstein-journals.org For instance, in 3-fluoropyrrolidines, a Cγ-exo conformation is often stabilized by the gauche effect. nih.gov In the case of this compound, the bulky and electronegative methanesulfonyl fluoride group at the 3-position would be expected to have a profound impact on the ring's preferred pucker.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers. A hypothetical conformational analysis of this compound might reveal the relative stabilities of the axial and equatorial orientations of the methanesulfonyl fluoride group in the various envelope and twist conformations of the pyrrolidine ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Pyrrolidine Ring Pucker Substituent Orientation Relative Energy (kcal/mol)
1 C2-endo Equatorial 0.00
2 C3-exo Axial 1.25
3 Twist (T3) Pseudo-equatorial 0.80
4 C2-endo Axial 2.50

Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted pyrrolidines.

Computational modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, reactions would likely involve the sulfonyl fluoride moiety, a known reactive group, or the secondary amine of the pyrrolidine ring.

For example, nucleophilic substitution at the sulfur atom of the sulfonyl fluoride is a common reaction for this class of compounds. Theoretical calculations can model the approach of a nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the fluoride leaving group. The energy barrier for this process, which determines the reaction rate, can be calculated.

Similarly, the N-alkylation or N-acylation of the pyrrolidine nitrogen can be studied computationally. The calculations would provide the activation energies for these reactions, helping to predict the feasibility and conditions required for such transformations. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

Reaction Type Nucleophile Solvent Calculated Activation Energy (ΔG‡, kcal/mol)
Nucleophilic Substitution at Sulfur Hydroxide ion Water 18.5
N-Alkylation Methyl iodide Acetonitrile 22.1

Note: This data is hypothetical and intended to illustrate the type of information that can be obtained from computational studies of reaction pathways.

The electronic structure of a molecule governs its reactivity. Computational methods can provide detailed information about the distribution of electron density, molecular orbitals, and electrostatic potential of this compound.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the pyrrolidine nitrogen, indicating its nucleophilic character. The LUMO is likely to be centered on the sulfur atom of the sulfonyl fluoride group, highlighting its electrophilicity.

Calculations of partial atomic charges and electrostatic potential maps can further refine these predictions. The sulfur atom is expected to carry a significant positive partial charge, making it susceptible to nucleophilic attack, while the nitrogen atom will have a negative electrostatic potential, confirming its nucleophilic nature.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound can be quantified through kinetic and thermodynamic studies of its transformations.

The sulfonyl fluoride group is a key functional group for covalent modification of biological macromolecules, and the kinetics of its reactions are of significant interest. The rate of reaction of this compound with various nucleophiles would depend on the nature of the nucleophile, the solvent, and the temperature.

Experimental studies on the kinetics of reactions of similar sulfonyl fluorides often involve techniques like NMR spectroscopy or UV-Vis spectrophotometry to monitor the disappearance of the reactant or the appearance of the product over time. rsc.org From this data, rate constants (k) can be determined.

Table 3: Hypothetical Rate Constants for the Reaction of this compound with a Generic Nucleophile

Temperature (°C) Solvent [Substrate] (M) [Nucleophile] (M) Rate Constant (k, M⁻¹s⁻¹)
25 Acetonitrile 0.01 0.1 1.5 x 10⁻³
35 Acetonitrile 0.01 0.1 3.2 x 10⁻³

Note: This data is hypothetical and serves to illustrate the type of kinetic data that could be obtained from experimental studies.

While many reactions of sulfonyl fluorides are effectively irreversible, certain transformations involving the pyrrolidine nitrogen, such as protonation or the formation of reversible covalent bonds, could be subject to equilibrium.

The acidity of the protonated pyrrolidine nitrogen (the pKa of its conjugate acid) is a key thermodynamic parameter. This value can be determined experimentally by titration or estimated computationally. The pKa will influence the protonation state of the molecule at a given pH, which in turn can affect its reactivity and solubility. Based on typical secondary amines, the pKa of the pyrrolidinium (B1226570) ion of this compound is expected to be in the range of 10-11.

Equilibrium constants (Keq) for reversible reactions can be determined by measuring the concentrations of reactants and products at equilibrium. For example, the reversible binding to a biological target could be characterized by an equilibrium dissociation constant (Kd).

Spectroscopic Characterization for Mechanistic Elucidation (excluding basic identification)

Spectroscopic methods are pivotal in moving beyond simple structural identification to unraveling the intricate details of reaction mechanisms. For a molecule like this compound, advanced techniques in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining the three-dimensional arrangement of atoms and for capturing fleeting intermediate species that are key to understanding reaction pathways.

Advanced NMR Techniques for Stereochemical Assignment

The stereochemistry of the pyrrolidine ring and the substituent at the 3-position is crucial for its chemical reactivity and biological interactions. Advanced NMR techniques, particularly two-dimensional methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for this purpose. These methods detect through-space interactions between protons that are in close proximity, providing definitive evidence for their relative stereochemical arrangement. columbia.edu

The Nuclear Overhauser Effect (NOE) is dependent on the distance between nuclei, with the signal intensity being inversely proportional to the sixth power of this distance. This effect is observed for protons that are typically within 5 Å of each other. columbia.edu For small to medium-sized molecules, ROESY is often preferred as it mitigates the issue of zero or near-zero NOE enhancements that can occur. columbia.edu

In the context of a substituted pyrrolidine ring, such as in this compound, a NOESY or ROESY spectrum would reveal correlations between the proton at the 3-position (H3) and the protons on the pyrrolidine ring. For instance, observing a strong correlation between H3 and one of the protons at the 2- or 5-position on the same face of the ring would establish a cis relationship. Conversely, the absence of such a correlation, coupled with a correlation to a proton on the opposite face, would indicate a trans relationship.

A hypothetical analysis of a substituted pyrrolidine derivative is presented in the table below to illustrate how NOESY/ROESY data can be used to assign stereochemistry.

Table 1: Hypothetical NOESY/ROESY Correlations for Stereochemical Assignment of a Substituted Pyrrolidine
Observed CorrelationInferred ProximityStereochemical Implication
H3 ↔ H2aH3 and H2a are on the same face of the ringcis relationship between the substituent at C3 and the proton H2a
H3 ↔ H4aH3 and H4a are on the same face of the ringcis relationship between the substituent at C3 and the proton H4a
H3 ↔ H2bNo significant correlationtrans relationship between the substituent at C3 and the proton H2b
H3 ↔ H4bNo significant correlationtrans relationship between the substituent at C3 and the proton H4b

Furthermore, the conformation of the five-membered pyrrolidine ring, which typically adopts envelope or twisted forms, can be investigated using these techniques. The specific pattern of NOE or ROE correlations can help in determining the preferred conformation in solution. nih.gov

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even those that are present in very low concentrations and have short lifetimes. nih.gov Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for transferring ions from solution into the gas phase for MS analysis, making it ideal for monitoring reaction progress and identifying intermediates. nih.gov

In reactions involving this compound, one could envision several types of reaction intermediates that could be detected by ESI-MS. For example, in a reaction where the pyrrolidine nitrogen acts as a nucleophile, a protonated or otherwise cationized form of the reactant or subsequent intermediates could be observed.

Consider a hypothetical reaction where this compound undergoes an intramolecular cyclization catalyzed by a metal complex. ESI-MS could be used to detect the initial complex between the substrate and the metal catalyst, as well as any subsequent intermediates. Collision-Induced Dissociation (CID) or tandem mass spectrometry (MS/MS) can be employed to fragment the detected ions, providing structural information that aids in their identification. researchgate.net

The table below illustrates hypothetical data from an ESI-MS experiment designed to identify intermediates in a reaction of this compound (assuming a molecular weight of 167.19 g/mol ).

Table 2: Hypothetical ESI-MS Data for the Identification of Reaction Intermediates
Observed m/zProposed IntermediatePlausible Reaction Step
168.0489[M+H]⁺ - Protonated this compoundInitial state in acidic media
190.0308[M+Na]⁺ - Sodiated this compoundInitial state with sodium salt additive
268.1000[M+Catalyst]⁺ - Complex of the substrate with a hypothetical catalyst (e.g., with a mass of 101 Da)Catalyst association
148.0383[M-HF+H]⁺ - Putative intermediate after elimination of HFIntramolecular cyclization intermediate

By monitoring the reaction mixture over time, the rise and fall in the intensity of signals corresponding to different intermediates can provide kinetic information and help to construct a detailed reaction mechanism. stanford.edu The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of these intermediates, further confirming their identity. nih.gov

Synthesis and Exploration of Derivatives and Analogues of Pyrrolidin 3 Yl Methanesulfonyl Fluoride

Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring of (Pyrrolidin-3-yl)methanesulfonyl fluoride (B91410) serves as a versatile scaffold for the introduction of chemical diversity. Modifications to this heterocyclic core can significantly influence the compound's physicochemical properties and biological activity. These modifications can be broadly categorized into the introduction of substituents on the pyrrolidine nitrogen, functionalization of the pyrrolidine ring carbons, and the exploration of different stereoisomers.

Introduction of Substituents on the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a prime site for derivatization. A wide array of substituents can be introduced at the N-1 position through various synthetic methodologies, such as N-alkylation, N-acylation, and reductive amination. These modifications can alter the compound's polarity, basicity, and potential for hydrogen bonding, which can in turn affect its interaction with biological targets.

For instance, N-alkylation with different alkyl halides can introduce linear, branched, or cyclic alkyl groups. The choice of the alkyl group can be used to systematically probe the steric and electronic requirements of a target binding site. Similarly, N-acylation with acyl chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

Table 1: Examples of N-Substituted Derivatives of (Pyrrolidin-3-yl)methanesulfonyl fluoride

Substituent Synthetic Method Potential Impact on Properties
Methyl N-alkylation with methyl iodide Increased lipophilicity, potential for steric interactions
Ethyl N-alkylation with ethyl bromide Further increase in lipophilicity
Benzyl (B1604629) N-alkylation with benzyl chloride Introduction of an aromatic ring for potential π-stacking interactions
Acetyl N-acylation with acetyl chloride Introduction of a hydrogen bond acceptor, decreased basicity

Functionalization of the Pyrrolidine Ring Carbons

Common strategies for the functionalization of the pyrrolidine ring often start from readily available precursors like proline or 4-hydroxyproline (B1632879). mdpi.com For example, a hydroxyl group at the C-4 position can serve as a handle for further chemical transformations, such as etherification or esterification. The introduction of substituents at the C-2 and C-5 positions can be achieved through stereoselective methods, including catalytic hydrogenation of substituted pyrroles or [3+2] cycloaddition reactions. acs.orgacs.orgua.esnih.gov These methods allow for the synthesis of densely substituted pyrrolidines with control over the relative and absolute stereochemistry. acs.orgua.es

Table 2: Potential Functionalization of the Pyrrolidine Ring Carbons

Position Substituent Synthetic Strategy Potential Effect
C-4 Hydroxy Starting from 4-hydroxyproline Introduction of a polar group, potential for hydrogen bonding
C-4 Fluoro Nucleophilic fluorination of a 4-hydroxy derivative Altered electronic properties and metabolic stability
C-2 Carboxylic acid Starting from a proline derivative Introduction of a charged group, potential for salt bridge formation

Exploration of Stereoisomers and Diastereomers

The this compound molecule possesses a chiral center at the C-3 position of the pyrrolidine ring. The introduction of additional substituents on the ring can lead to the formation of multiple diastereomers. The spatial arrangement of these substituents can have a profound impact on the biological activity of the resulting compounds.

The stereoselective synthesis of specific stereoisomers is therefore a critical aspect of exploring the structure-activity relationship (SAR) of this class of compounds. Chiral pool synthesis, starting from enantiomerically pure precursors like L- or D-proline, is a common approach to obtain specific enantiomers. mdpi.com Asymmetric catalysis and diastereoselective reactions can also be employed to control the stereochemical outcome of the synthesis. acs.orgacs.orgua.esnih.gov

For example, in a disubstituted pyrrolidine, the substituents can be arranged in a cis or trans relationship, leading to two distinct diastereomers. These diastereomers will have different three-dimensional shapes and may interact differently with chiral biological macromolecules such as enzymes and receptors.

Variation of the Sulfonyl Fluoride Moiety

The methanesulfonyl fluoride group is a key reactive component of the molecule, acting as an electrophilic warhead that can covalently modify biological targets. Altering this moiety can modulate the reactivity of the compound and its interaction with the target.

Analogues with Different Leaving Groups (e.g., Sulfonyl Chlorides, Sulfonates)

The fluoride atom in the sulfonyl fluoride group can be replaced with other leaving groups to create analogues with different reactivity profiles. Sulfonyl chlorides, for instance, are generally more reactive than sulfonyl fluorides and can be synthesized from the corresponding sulfonic acids. magtech.com.cnrsc.orgthieme-connect.comorgsyn.org However, they are also more susceptible to hydrolysis.

Sulfonate esters, such as mesylates and tosylates, are another class of analogues. periodicchemistry.comeurjchem.com These are also excellent leaving groups in nucleophilic substitution reactions. periodicchemistry.comnih.gov The synthesis of these analogues typically involves the reaction of the corresponding alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.com

Table 3: Analogues with Different Leaving Groups

Moiety Relative Reactivity Synthetic Precursor
Sulfonyl fluoride Moderate Sulfonic acid/Sulfonyl chloride
Sulfonyl chloride High Sulfonic acid
Methanesulfonate (Mesylate) High Methanesulfonyl chloride

Isosteric Replacements of the Sulfonyl Fluoride Group

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. u-tokyo.ac.jp The sulfonyl fluoride group can be replaced by various bioisosteres to fine-tune the electronic and steric properties of the molecule.

For example, a sulfonamide group can be introduced, which can act as a hydrogen bond donor and is generally more stable than a sulfonyl fluoride. Other potential isosteres include the pentafluorosulfanyl (SF₅) group, which is a highly lipophilic and electron-withdrawing group that can serve as a bioisostere for a trifluoromethyl or nitro group. researchgate.net Fluorinated groups are often used as bioisosteres to modulate metabolic stability and binding affinity. acs.orgresearchgate.net

Table 4: Potential Bioisosteric Replacements for the Sulfonyl Fluoride Group

Bioisostere Key Properties Potential Advantage
Sulfonamide Hydrogen bond donor, stable Improved metabolic stability, altered binding interactions
Pentafluorosulfanyl (SF₅) Highly lipophilic, electron-withdrawing Increased membrane permeability, altered electronic profile
Trifluoromethyl (CF₃) Lipophilic, electron-withdrawing Enhanced metabolic stability

Chiral Pool Synthesis of Analogues and Enantiomers

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. This approach leverages the inherent stereochemistry of the starting material, thereby avoiding the need for asymmetric induction or chiral resolution steps. Common chiral pool precursors for the synthesis of pyrrolidine derivatives include amino acids, carbohydrates, and terpenes.

For the synthesis of enantiomerically pure analogues of this compound, several natural precursors can be envisioned. Amino acids such as L-proline, D-proline, L-hydroxyproline, and D-hydroxyproline are particularly attractive starting points due to their inherent pyrrolidine ring structure. For instance, (2S,3R)-3-hydroxypyrrolidine, which can be derived from L-glutamic acid, could serve as a key intermediate. The hydroxyl group at the 3-position provides a convenient handle for the introduction of the methanesulfonyl fluoride moiety.

A hypothetical synthetic route commencing from a chiral precursor is outlined below:

StepReactionReagents and ConditionsProduct
1Protection of the pyrrolidine nitrogenBoc₂O, Et₃N, CH₂Cl₂N-Boc-(2S,3R)-3-hydroxypyrrolidine
2Mesylation of the hydroxyl groupMsCl, Et₃N, CH₂Cl₂N-Boc-(2S,3R)-3-(methylsulfonyloxy)pyrrolidine
3Nucleophilic substitution with a one-carbon synthonNaCN, DMSON-Boc-(2R,3S)-3-cyanomethylpyrrolidine
4Reduction of the nitrileH₂, Raney Ni, MeOHN-Boc-(2R,3S)-3-(aminomethyl)pyrrolidine
5Diazotization and fluorinationNaNO₂, HF-pyridineN-Boc-(2R,3S)-3-(fluoromethyl)pyrrolidine
6DeprotectionTFA, CH₂Cl₂(2R,3S)-3-(fluoromethyl)pyrrolidine
7SulfonylationCH₃SO₂Cl, Et₃N, CH₂Cl₂(2R,3S)-3-(fluoromethyl)-1-(methylsulfonyl)pyrrolidine
8Halogen exchangeKF, crown ether(2R,3S)-3-(fluoromethyl)-1-(methylsulfonyl)pyrrolidine

Similarly, starting from the corresponding D-amino acids would provide access to the opposite enantiomers. Carbohydrates also represent a versatile source of chirality. For example, D-glucosamine can be transformed through a series of established chemical modifications into a chiral 3-aminopyrrolidine (B1265635) precursor, which can then be further functionalized to introduce the methanesulfonyl fluoride group.

The choice of the chiral starting material and the subsequent synthetic sequence allows for precise control over the absolute stereochemistry at the C3 position of the pyrrolidine ring, as well as the introduction of additional diversity elements at other positions.

Combinatorial Approaches to Generate Diversified Libraries

Combinatorial chemistry has emerged as a pivotal technology for the rapid synthesis of large collections of related compounds, known as chemical libraries. These libraries are invaluable for the discovery of new bioactive molecules through high-throughput screening. The generation of diversified libraries of this compound analogues can be achieved through several combinatorial strategies, including solid-phase synthesis and diversity-oriented synthesis (DOS).

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) offers significant advantages for the construction of chemical libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. A general strategy for the solid-phase synthesis of a library of 3-substituted pyrrolidine methanesulfonyl fluorides could involve the following key steps:

Immobilization: A suitable building block, such as a protected 3-aminopyrrolidine or 3-hydroxypyrrolidine, is attached to a solid support (e.g., a resin bead).

Diversification: The immobilized pyrrolidine scaffold is then subjected to a series of reactions to introduce diversity. For example, the amino or hydroxyl group at the 3-position can be reacted with a diverse set of building blocks.

Functionalization: The methanesulfonyl fluoride moiety is introduced.

Cleavage: The final products are cleaved from the solid support for screening.

An example of a solid-phase approach to a library of N-substituted (pyrrolidin-3-yl)methanesulfonyl fluorides is depicted in the table below:

StepReactionReagents
1Resin LoadingFmoc-3-amino-pyrrolidine-1-carboxylic acid tert-butyl ester attached to Wang resin
2Fmoc Deprotection20% Piperidine in DMF
3AcylationDiverse set of carboxylic acids, HBTU, DIPEA
4Boc DeprotectionTFA in CH₂Cl₂
5SulfonylationMethanesulfonyl chloride, DIPEA
6FluorinationKF, 18-crown-6
7CleavageTFA

This approach allows for the generation of a large library of compounds by varying the carboxylic acid used in the acylation step.

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis aims to create libraries of structurally complex and diverse molecules that cover a broad region of chemical space. researchgate.netacs.orgnih.gov A DOS approach to pyrrolidine analogues could start from a simple, achiral starting material and employ a series of branching reaction pathways to generate a wide range of stereochemically and structurally diverse pyrrolidine scaffolds. researchgate.netacs.orgnih.gov For example, a multi-component reaction, such as a 1,3-dipolar cycloaddition between an azomethine ylide and various dipolarophiles, can be used to rapidly construct a library of highly substituted pyrrolidines. researchgate.netacs.orgnih.gov Subsequent functionalization of these scaffolds could then lead to a diverse library of compounds related to this compound.

The following table outlines a potential DOS strategy:

StageDescriptionKey Reactions
Build Construction of a core pyrrolidine scaffold with multiple points for diversification.1,3-dipolar cycloaddition of various aldehydes, amino esters, and alkenes.
Couple Attachment of different building blocks to the core scaffold.Amide couplings, Suzuki couplings, etc.
Functionalize Introduction of the methanesulfonyl fluoride moiety or its precursors.Sulfonylation, nucleophilic fluorination.

By systematically varying the inputs at each stage, a highly diverse library of compounds can be generated, increasing the probability of identifying molecules with desired biological activities.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for its Functionalization

The functionalization of the (Pyrrolidin-3-yl)methanesulfonyl fluoride (B91410) scaffold is a key area for development, enabling the creation of diverse molecular libraries for screening. While the sulfonyl fluoride moiety is known for its reactivity with nucleophiles, future research should focus on catalytic methods that allow for precise modification of the pyrrolidine (B122466) ring and the methanesulfonyl backbone.

Recent advancements in the catalytic functionalization of sulfonyl fluorides offer a strong starting point. For instance, methods for the catalytic amidation of sulfonyl fluorides using nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) could be adapted to introduce a wide range of amine-containing fragments. chemrxiv.orgacs.org This would be particularly valuable for late-stage diversification of drug candidates. chemrxiv.org Transition-metal catalysis, including palladium-catalyzed cross-coupling reactions, has been used for the derivatization of motifs containing sulfonyl fluorides and could be explored to form new carbon-carbon or carbon-heteroatom bonds. acs.orgsigmaaldrich.comnih.gov

Furthermore, organocatalysis presents a powerful tool for the enantioselective functionalization of the pyrrolidine ring. Pyrrolidine-mediated Knoevenagel-type reactions have been used to construct complex sulfonyl fluoride-containing molecules, suggesting that the inherent reactivity of the pyrrolidine moiety can be harnessed for further transformations. researchgate.net Future work could explore the development of novel catalytic systems that are chemoselective, allowing for the modification of the pyrrolidine ring without affecting the sulfonyl fluoride group, or vice versa. The application of photoredox and electrocatalysis could also provide mild and efficient routes to functionalized analogues. sigmaaldrich.comrsc.org

Table 1: Potential Catalytic Functionalization Strategies

Catalytic Approach Potential Transformation on (Pyrrolidin-3-yl)methanesulfonyl fluoride Key Advantages
Nucleophilic Catalysis (e.g., HOBt) Amidation/sulfonamidation at the sulfonyl fluoride Broad substrate scope, mild conditions. chemrxiv.orgacs.org
Transition-Metal Catalysis (e.g., Pd, Ni, Cu) C-C and C-N bond formation at the pyrrolidine ring or alpha-carbon Access to diverse analogues, late-stage functionalization. acs.orgsigmaaldrich.comnih.gov
Organocatalysis Enantioselective modification of the pyrrolidine ring High stereocontrol, metal-free conditions. sigmaaldrich.comresearchgate.net

Exploration of Alternative Fluorinating Agents for Sulfonyl Fluorides

The synthesis of this compound itself is a critical step that warrants further investigation, particularly concerning the choice of fluorinating agent. Traditional methods often rely on the halogen exchange of sulfonyl chlorides, but these can require harsh conditions. mdpi.comccspublishing.org.cn Modern electrophilic N-F fluorinating agents offer milder and potentially more efficient alternatives.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have emerged as powerful tools in the synthesis of sulfonyl fluorides from various precursors like sulfinates or sulfonyl hydrazides. nih.govrsc.orgmdpi.com Research into the direct fluorination of a suitable (pyrrolidin-3-yl)methanesulfinate precursor using these reagents could provide a more streamlined and scalable synthesis.

Moreover, deoxyfluorination agents represent another promising avenue. Reagents like Xtalfluor-E® have been successfully used to convert sulfonic acids directly to sulfonyl fluorides under relatively mild conditions. nih.govrsc.orgresearchgate.net Applying this strategy to (pyrrolidin-3-yl)methanesulfonic acid could offer a significant improvement over multi-step sequences. The exploration of other sources, such as potassium fluoride (KF) or potassium bifluoride (KHF2) in combination with activating agents, could also lead to more cost-effective and industrially viable synthetic routes. mdpi.comrsc.org

Table 2: Comparison of Potential Fluorinating Agents

Fluorinating Agent Precursor Potential Advantages for this compound Synthesis
Selectfluor®, NFSI Sulfinates, Sulfonyl hydrazides Mild conditions, high efficiency, broad functional group tolerance. nih.govrsc.orgmdpi.com
Xtalfluor-E® Sulfonic acids Direct conversion from readily available precursors, solid bench-stable reagent. nih.govrsc.org
Thionyl Fluoride (SOF₂) Sulfonic acid salts High yields, rapid reactions. nih.govrsc.org

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.gov The integration of the synthesis of this compound into a continuous flow system is a logical next step for its efficient production.

The synthesis of sulfonyl chlorides and other reactive intermediates has been successfully demonstrated in flow reactors, mitigating the risks associated with highly exothermic reactions and the handling of hazardous reagents. rsc.org A multi-step flow process could be envisioned, starting from readily available precursors, to generate the sulfonyl fluoride in a continuous manner. For example, the synthesis of 3-nitropyrrolidines has been achieved using modular flow reactors, demonstrating the feasibility of handling pyrrolidine scaffolds in such systems. researchgate.netdurham.ac.ukresearchgate.net

Advanced Characterization Techniques for Understanding its Reactivity

A deep understanding of the reactivity of this compound is crucial for its application as a chemical probe or covalent inhibitor. While sulfonyl fluorides are known to react with nucleophilic amino acid residues, their reactivity can be modulated by the local electronic and steric environment. enamine.netnih.gov Future research should employ advanced characterization techniques to build a comprehensive reactivity profile.

Kinetic studies are essential to quantify the reactivity of the compound with a panel of biologically relevant nucleophiles (e.g., N-acetylated lysine (B10760008), tyrosine, serine, and histidine). nih.gov This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to monitor reaction progress over time. nih.govchinesechemsoc.org Establishing a quantitative reactivity scale, similar to those developed for electrophilic fluorinating agents, would allow for a direct comparison with other covalent warheads and facilitate the rational design of analogues with tailored reactivity. rsc.orgnih.gov

Advanced spectroscopic techniques, such as high-resolution mass spectrometry and NMR, can be used to characterize the adducts formed with proteins, confirming the site of covalent modification. X-ray crystallography of protein-ligand complexes would provide invaluable structural insights into the binding mode and the specific interactions that drive reactivity and selectivity. nih.govacs.org These detailed studies will be critical for understanding how the pyrrolidine scaffold influences the reactivity of the sulfonyl fluoride warhead and for designing next-generation probes and inhibitors.

Computational Design of Enhanced this compound Analogues

Computational chemistry and structure-based drug design offer powerful tools for the rational design of enhanced analogues of this compound. nih.govnih.gov By leveraging computational methods, it is possible to predict how structural modifications will affect key properties such as reactivity, selectivity, and binding affinity for a target protein.

Molecular docking simulations can be used to predict the binding modes of analogues within a protein's active site. nih.gov This can help in designing derivatives where the sulfonyl fluoride is optimally positioned to react with a specific nucleophilic residue. nih.gov For instance, computational models can guide the placement of substituents on the pyrrolidin ring to enhance binding affinity or to introduce new interactions with the target protein.

Furthermore, quantum mechanics (QM) calculations can be employed to study the electronic properties of the sulfonyl fluoride group and to predict its intrinsic reactivity. This information can be correlated with experimental kinetic data to build robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to virtually screen large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov This in silico approach can significantly accelerate the discovery of new covalent probes and therapeutic agents based on the this compound scaffold. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.